

PRT062607 Hydrochloride: Application Notes and Protocols for Stock Solution Preparation

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Compound of Interest

Compound Name: PRT062607 Hydrochloride

Cat. No.: B560115

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Introduction

PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective inhibitor of Spleen tyrosine kinase (Syk).[1][2][3][4] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, mast cells, and neutrophils.[5] By inhibiting Syk, PRT062607 effectively modulates immune responses, making it a valuable tool for research in autoimmune diseases, hematological malignancies, and allergic conditions.[5][6] This document provides detailed protocols for the preparation of **PRT062607 Hydrochloride** stock solutions for both in vitro and in vivo applications, along with relevant technical data and pathway diagrams.

Chemical Properties

A summary of the key chemical properties of **PRT062607 Hydrochloride** is presented in the table below.

Property	Value	Reference
Synonyms	P505-15, PRT-2607, BII B057	[1][3][4]
CAS Number	1370261-97-4	[1][2][7]
Molecular Formula	C ₁₉ H ₂₄ ClN ₉ O	[2][7]
Molecular Weight	429.91 g/mol	[1][2][7]
Appearance	Solid	[2]
Purity	>99%	[4]
IC ₅₀	1 nM (in cell-free assays)	[1][2]

Solubility

The solubility of **PRT062607 Hydrochloride** in various solvents is critical for the preparation of stock solutions. It is important to use fresh, anhydrous solvents, as moisture can reduce the solubility, particularly in DMSO.[1][4]

Solvent	Solubility	Notes
DMSO	≥21.5 mg/mL to 86 mg/mL (≥76.76 mM to 200.04 mM)	[1][2][7] Use of fresh, moisture-free DMSO is recommended as absorbed moisture can decrease solubility.[1]
Water	≥50 mg/mL to ≥83.2 mg/mL (≥116.30 mM)	[2][7] Gentle warming can aid dissolution.[2]
Ethanol	Insoluble	[1][2]

For achieving higher concentrations, warming the solution at 37°C for 10 minutes or using an ultrasonic bath can be beneficial.[2]

Stock Solution Preparation Protocols

Proper preparation of stock solutions is essential for accurate and reproducible experimental results. Below are detailed protocols for preparing **PRT062607 Hydrochloride** stock solutions for in vitro and in vivo use.

In Vitro Stock Solution Preparation

Objective: To prepare a high-concentration stock solution for use in cell-based assays.

Materials:

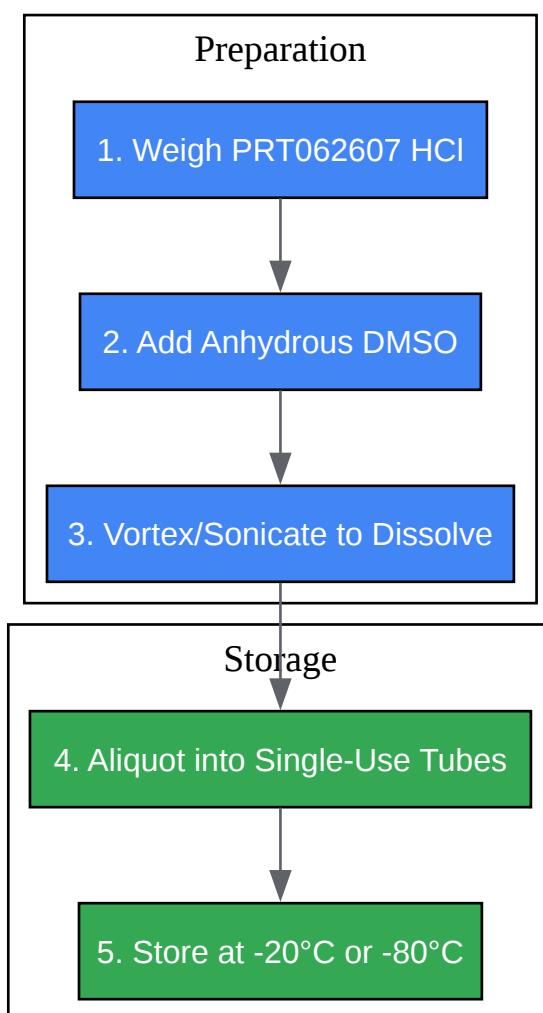
- **PRT062607 Hydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes or vials
- Vortex mixer
- Pipettes and sterile filter tips

Protocol:

- **Weighing:** Accurately weigh the desired amount of **PRT062607 Hydrochloride** powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on solubility data). For example, to prepare a 10 mM stock solution, add 232.61 μ L of DMSO to 1 mg of **PRT062607 Hydrochloride**.^[7]
- **Dissolution:** Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming (e.g., 37°C for 10 minutes) or sonication can be used to aid dissolution.^[2]
- **Sterilization (Optional):** If required for your specific application, the stock solution can be filter-sterilized using a 0.22 μ m syringe filter compatible with DMSO.

- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][7][8]

Workflow for In Vitro Stock Solution Preparation:



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Caption: Workflow for preparing in vitro stock solution.

In Vivo Stock Solution and Formulation Preparation

Objective: To prepare a formulation suitable for oral administration in animal models.

Materials:

- **PRT062607 Hydrochloride** powder
- Dimethyl Sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl) or Corn Oil
- Sterile tubes
- Vortex mixer

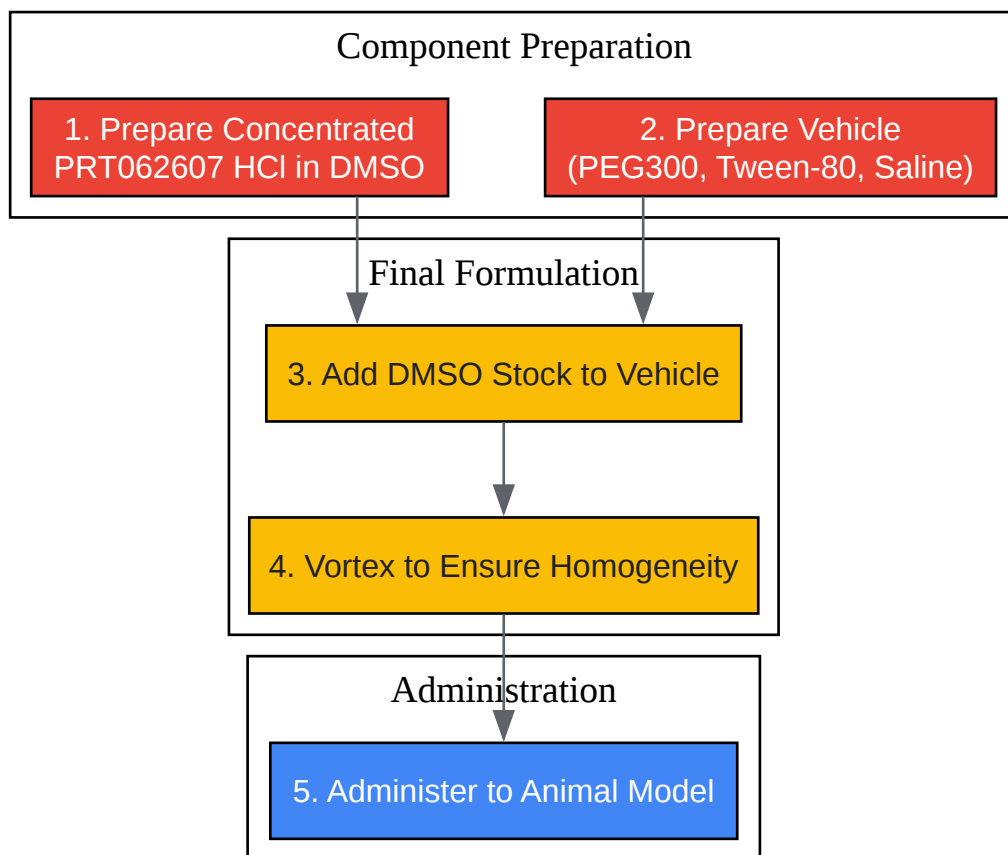
Protocol for Vehicle-Based Formulation (e.g., for oral gavage):

This protocol is an example, and the final formulation may need to be optimized based on the specific experimental requirements.

- **Prepare a Concentrated DMSO Stock:** Prepare a concentrated stock solution of **PRT062607 Hydrochloride** in DMSO (e.g., 50 mg/mL).[\[3\]](#)
- **Vehicle Preparation:** In a sterile tube, add the components of the vehicle in the following order, ensuring each component is fully mixed before adding the next. An example formulation is:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline[\[3\]](#)
- **Final Formulation:** Add the concentrated DMSO stock of **PRT062607 Hydrochloride** to the pre-mixed vehicle to achieve the final desired concentration for dosing. For example, to prepare a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock to a mixture of 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.[\[3\]](#)

- Use: The final formulation should be a clear solution and is recommended to be prepared fresh on the day of use.[8]

Workflow for In Vivo Formulation Preparation:



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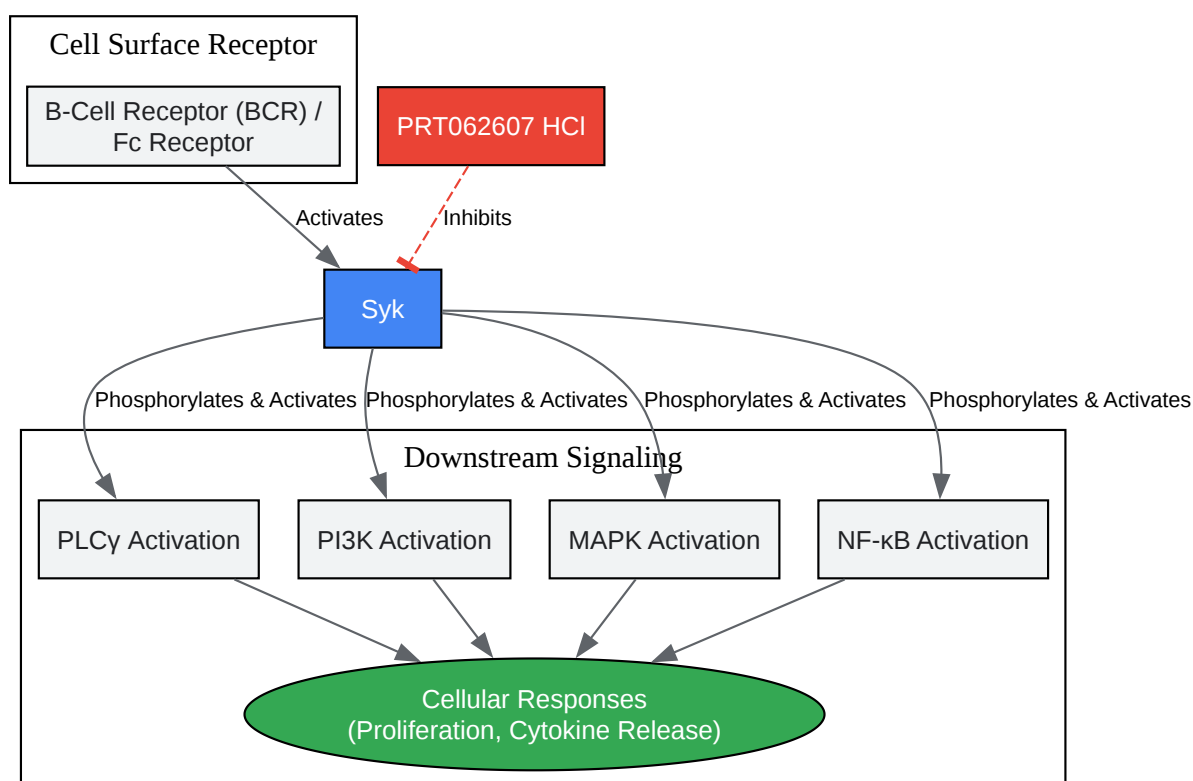
Caption: Workflow for preparing in vivo formulation.

Mechanism of Action and Signaling Pathway

PRT062607 Hydrochloride is a highly selective inhibitor of Spleen tyrosine kinase (Syk).[1] Syk is a key component of signal transduction pathways downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors.[5][6][9] Upon receptor engagement, Syk is activated and initiates a signaling cascade that leads to cellular responses such as proliferation, differentiation, and the production of inflammatory cytokines.[5] PRT062607 inhibits Syk by binding to its ATP-binding site, thereby preventing its

phosphorylation and subsequent activation.[5] This blockade of Syk activity disrupts downstream signaling pathways, leading to a reduction in immune cell activation and inflammatory responses.[5]

Syk Signaling Pathway Inhibition by PRT062607:



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